molecular formula C21H20ClN5O2 B609793 OXA-01 CAS No. 936889-68-8

OXA-01

Cat. No. B609793
M. Wt: 409.874
InChI Key: UXCAKZGNKOZXBM-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OXA-01 is a low molecular weight, orally bioavailable compound . It is an inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase and exists in two complexes, mTORC1 and mTORC2 . OXA-01 inhibits the kinase activity of mTOR to block the activity of both mTORC1 and mTORC2 .


Molecular Structure Analysis

The molecular formula of OXA-01 is C21H20ClN5O2 . The exact mass is 409.13 and the molecular weight is 409.874 .


Physical And Chemical Properties Analysis

OXA-01 is a crystalline solid . It has a molecular weight of 409.9 . It is soluble up to 3mg/ml in DMSO and 1mg/ml in dimethyl formamide .

Scientific Research Applications

  • Oncology : Oxaliplatin (OXA), a third-generation platinum drug, is used in first-line chemotherapy for colorectal cancer. However, cancer cells can develop resistance to it. A study found that this resistance in colorectal cancer cells is mediated via activation of the ATP-binding cassette drug transporter ABCG2, which reduces the intracellular concentration of the drug (Hsu et al., 2018).

  • Neuroscience : Orexin A/hypocretin-1 (OXA/hcrt-1) plays a role in modulating dopamine-dependent neuronal activity and behaviors. It has been shown to selectively promote motivation for positive reinforcers, such as cocaine or high-fat food, by strengthening presynaptic glutamatergic inputs to the ventral tegmental area (VTA) (Borgland et al., 2009).

  • Pharmacology : In the development of novel drug delivery systems, oxaliplatin has been encapsulated in folate-conjugated hyaluronic acid-coated alginate nanogels (F/HA/AL/OXA) to enhance antitumor and apoptosis efficacy in colorectal cancer (HT29 cell line). This approach showed promising results in improving the anti-tumor activity of oxaliplatin (Movahedi Shad et al., 2019).

  • Chemical Engineering : Oxamide (OXA) is studied for its effect on the combustion characteristics of composite solid rocket propellants. Research indicates that OXA acts on both the condensed and gas phases of the combustion process, affecting the burning rate pressure index (Trache et al., 2015).

  • Endocrinology : The inhibitory effect of exogenous orexin A on gastric emptying, plasma leptin, and the distribution of orexin and its receptors in the gut and pancreas has been studied. OXA appeared to slightly affect the regulation of gastric emptying in humans and decreased plasma levels of leptin (Ehrström et al., 2005).

Safety And Hazards

OXA-01 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This improved anti-tumor activity profile of OXA-01 versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .

properties

IUPAC Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAKZGNKOZXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid

Citations

For This Compound
90
Citations
BL Falcon, S Barr, PC Gokhale, J Chou, J Fogarty… - Cancer research, 2011 - AACR
… and OSI-027 inhibited rapamycin-resistant sites on 4E-BP1, we hypothesized that OXA-01 … less in both tumor cells and vessels after OXA-01 for 7 days, but the reduction in tumor cells …
Number of citations: 121 aacrjournals.org
S Barr, S Russo, P Maresca, A Garton, A Crew… - Cancer Research, 2009 - AACR
… Here we show that OXA-01 effectively inhibited proliferation … OXA-01 enhanced the induction of apoptosis caused by … agents in combination with OXA-01 or rapamycin. In PTEN wt cell …
Number of citations: 0 aacrjournals.org
P Gokhale, S Bhagwat, A Crew, A Cooke, C Mantis… - Cancer Research, 2009 - AACR
… We believe this improved anti-tumor activity profile of OXA-01 … of OXA-01 and rapamycin on MDA-MB 231 tumor cell proliferation were determined in vivo by Ki67 staining. Only OXA-01 …
Number of citations: 0 aacrjournals.org
S Bhagwat, A Crew, P Gokhale, Y Yao, J Kahler… - Cancer Research, 2009 - AACR
… We have discovered OXA-01, a potent and selective small molecule mTOR kinase inhibitor that inhibits both mTORC1 and mTORC2, unlike rapamycin and its analogs that directly …
Number of citations: 0 aacrjournals.org
S Barr, BL Falcon, PC Ghokale, J Chou, J Fogarty… - Clinical Cancer …, 2012 - AACR
… , OXA-01 dramatically reduced VEGF production whereas rapamycin, was less effective. Interestingly, OXA-01… this regrowth was diminished by OXA-01 treatment but not with rapamycin. …
Number of citations: 0 aacrjournals.org
SV Bhagwat, PC Gokhale, AP Crew, A Cooke… - Molecular cancer …, 2011 - AACR
… /mTORC2 inhibitor OXA-01 (a close … OXA-01, consistent with the direct action of this inhibitor on the mTOR catalytic protein rather than the FRB domain (Fig. 2C). Similarly, OXA-01 …
Number of citations: 209 aacrjournals.org
SV Bhagwat, J Kahler, Y Yao, P Maresca… - Assay and drug …, 2009 - liebertpub.com
… (A) mTORC1 and (B) mTORC2 IC 50 values of OXA-01, a potent and selective mTOR kinase … The mTORC1 and mTORC2 IC 50 values of OXA-01 were 0.029 and 0.006 μM, respectively…
Number of citations: 7 www.liebertpub.com
PC Gokhale, SV Bhagwat, AP Crew, A Cooke, C Mantis… - Ejc Supplements, 2008 - infona.pl
250 ORAL OXA-01, a novel potent mTORC1/TORC2 kinase inhibitor, demonstrates broad spectrum antitumor activity in preclinical models of human cancer … 250 ORAL OXA-01, a …
Number of citations: 1 www.infona.pl
S Barr, S Russo, S Bhagwat, A Crew, K Iwata… - Ejc Supplements, 2008 - infona.pl
325 POSTER Erlotinib, an EGFR kinase inhibitor, sensitizes mesenchymal-like tumor cells to the actions of OXA-01, a selective non-macrolide inhibitor of mTORC1/mTORC2 … 325 …
Number of citations: 1 www.infona.pl
SV Bhagwat, AP Crew, PC Gokhale, A Cooke, J Kahler… - Ejc Supplements, 2008 - infona.pl
320 POSTER Cellular characterization of OXA-01, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor … 320 POSTER Cellular characterization of OXA-01, a potent …
Number of citations: 2 www.infona.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.